molecular formula C20H13Cl2N3O B3739211 2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one

2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B3739211
M. Wt: 382.2 g/mol
InChI Key: OJUHMSHSNOLHIS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with a 2,4-dichlorophenyl group and a 3-methylpyridin-2-yl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2,4-dichloroaniline and 3-methyl-2-pyridinecarboxaldehyde.

    Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving the condensation of 2,4-dichloroaniline with an appropriate carbonyl compound, such as anthranilic acid or its derivatives.

    Substitution Reactions: The 3-methylpyridin-2-yl group is introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with 3-methyl-2-pyridinecarboxaldehyde under basic conditions.

    Final Product Formation: The final product, this compound, is obtained after purification steps, such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-3-(2-pyridyl)quinazolin-4(3H)-one: Similar structure but lacks the methyl group on the pyridine ring.

    2-(2,4-dichlorophenyl)-3-(3-methylphenyl)quinazolin-4(3H)-one: Similar structure but has a phenyl group instead of a pyridine ring.

Uniqueness

2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the 2,4-dichlorophenyl group and the 3-methylpyridin-2-yl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential for diverse applications and interactions with molecular targets.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c1-12-5-4-10-23-18(12)25-19(14-9-8-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUHMSHSNOLHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 2
2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 3
2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 4
2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 5
2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 6
2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one

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